

Technical Characterization Guide: Acetaldehyde Ammonia System

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Compound of Interest

Compound Name:	1-(Ethylideneamino)ethan-1-amine
CAS No.:	95465-58-0
Cat. No.:	B14340155

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Focus: 1-(Ethylideneamino)ethan-1-amine (Intermediate) & Stable Trimer

Executive Summary & Structural Identification[1]

1-(Ethylideneamino)ethan-1-amine represents a specific, transient intermediate in the condensation reaction between acetaldehyde and ammonia. In the context of practical laboratory isolation and drug development, this compound is thermodynamically unstable and spontaneously cyclizes to form the Acetaldehyde Ammonia Trimer (2,4,6-trimethyl-1,3,5-hexahydrotriazine).

This guide characterizes the reaction system, explicitly defining the relationship between the theoretical dimer (the requested topic) and the isolable trimer (the physical substance).

Structural Nomenclature Hierarchy

Entity	Systematic Name	Structure	Status
Monomer	Ethanimine (Acetaldimine)		Unstable; polymerizes rapidly.
Target Dimer	1- (Ethylideneamino)etha n-1-amine		Transient Intermediate. Exists in equilibrium; difficult to isolate pure.
Stable Trimer	2,4,6-Trimethyl-1,3,5- hexahydrotriazine		Stable Solid. The standard "Acetaldehyde Ammonia" of commerce.

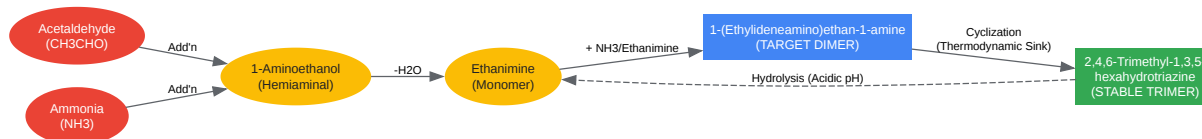
Crucial Note for Researchers: If you have purchased or synthesized a solid labeled "Acetaldehyde Ammonia" or "1-Aminoethanol" (historical misnomer), you are almost certainly handling the Trimer Trihydrate (CAS: 58052-80-5 or generic 75-39-8). The data below reflects this stable entity.

Mechanistic Pathway & Causality

Understanding the formation of **1-(Ethylideneamino)ethan-1-amine** requires mapping the nucleophilic addition-elimination pathway. The reaction is pH-dependent and reversible.

Mechanism Description:

- Nucleophilic Attack: Ammonia attacks the carbonyl carbon of acetaldehyde to form 1-aminoethanol (hemiaminal).
- Dehydration: Loss of water yields ethanimine (Schiff base monomer).
- Dimerization (Target Formation): One molecule of 1-aminoethanol or ammonia attacks ethanimine to form the gem-diamine intermediate **1-(Ethylideneamino)ethan-1-amine**.
- Cyclotrimerization: Three monomeric units (or a dimer + monomer) align to close the stable hexahydrotriazine ring.



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Figure 1: Reaction pathway showing the transient nature of the target dimer relative to the stable trimer sink.

Characterization Data (Stable Trimer Form)

Since the linear dimer is transient, the following data applies to the isolated Acetaldehyde Ammonia Trimer Trihydrate, which serves as the functional equivalent in most applications.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Property	Value	Notes
Appearance	White to beige crystalline solid	Darkens/resinifies upon air oxidation.[9]
Melting Point	95 – 97 °C	Decomposes near boiling point (110 °C).[3][4]
Solubility	High in Water, Ethanol	Sparingly soluble in ether.
Odor	Ammoniacal / Aldehydic	Pungent, distinctive of old samples.
CAS No.	58052-80-5 (Trihydrate)	Often listed as 75-39-8 (anhydrous generic).

Spectroscopic Data

1. Infrared Spectroscopy (FT-IR)

- 3280 – 3350 cm^{-1} : Broad

and

stretching (due to hydrate water and secondary amines).

- 2930 – 2980 cm^{-1} :

aliphatic stretches (methyl groups).

- 1610 – 1650 cm^{-1} :

bending or weak imine character if degradation is present.

- 1100 – 1150 cm^{-1} :

ring stretching vibrations.

2. Nuclear Magnetic Resonance (

H-NMR)

- Solvent:

or

(Note:

may accelerate hydrolysis).

- 1.25 – 1.30 ppm (Doublet, 9H): Methyl protons () attached to the ring carbons.
- 3.80 – 4.10 ppm (Quartet, 3H): Methine protons () in the triazine ring.
- Interpretation: The simple doublet-quartet pattern confirms the high symmetry () of the trimer ring structure.

3. Mass Spectrometry (MS)

- Ionization: ESI+ or EI.
- Parent Ion: Often difficult to observe the molecular ion () due to thermal instability.
- Fragments:
 - 44 (Ethanamine fragment,).
 - 129 (Trimer - rare).
 - 18 (Ammonium).

Experimental Protocols

Protocol A: Synthesis & Isolation of Acetaldehyde Ammonia (Trimer)

Objective: To generate the stable trimer form from acetaldehyde and ammonia.[8]

Reagents:

- Acetaldehyde (freshly distilled).
- Ammonia solution (concentrated, aqueous) or Ammonia gas.
- Ethanol (anhydrous).

Methodology:

- Preparation: Chill 50 mL of anhydrous ethanol to 0°C in a round-bottom flask equipped with a magnetic stirrer.
- Saturation: Slowly bubble dry ammonia gas into the ethanol until saturation is reached (approx. 15 mins). Alternatively, add concentrated aqueous ammonia dropwise, though this introduces water immediately.

- Addition: Add 0.1 mol of acetaldehyde dropwise over 30 minutes, maintaining the temperature below 5°C. Causality: Low temperature prevents uncontrolled polymerization into brown resins.
- Crystallization: Allow the mixture to stand at room temperature for 1 hour, then refrigerate at 4°C overnight. White crystals of the trimer trihydrate will precipitate.
- Filtration: Filter the crystals under vacuum. Wash with a small amount of cold ether.
- Drying: Dry in a desiccator over NaOH pellets. Do not use acidic desiccants (like) as they will hydrolyze the product.

Protocol B: Validation (Self-Check)

To verify you have the trimer and not a linear polymer:

- Solubility Test: Dissolve 100 mg in 1 mL water. It should dissolve clearly. If the solution is turbid or leaves a gummy residue, polymerization has occurred.
- Acid Hydrolysis: Add 2M HCl. The solid should dissolve with the immediate release of acetaldehyde odor (pungent, fruity) and no gas evolution (unlike carbonates).

Stability & Handling (Safety)

- Hygroscopicity: The compound is extremely hygroscopic. Store in tightly sealed containers under inert atmosphere (Argon/Nitrogen) if possible.
- Oxidation: Upon exposure to air, the white crystals turn yellow/brown due to the formation of complex imine oligomers (Schiff base polymers).
- Thermal Instability: Do not heat above 100°C without solvent; it may decompose violently or sublime.
- Toxicity: Moderate irritant.^{[2][3][4][9]} Releases ammonia and acetaldehyde upon contact with mucous membranes.

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